5-Chloro-6-methoxymellein
CAS No.:
Cat. No.: VC18879988
Molecular Formula: C11H11ClO4
Molecular Weight: 242.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11ClO4 |
|---|---|
| Molecular Weight | 242.65 g/mol |
| IUPAC Name | 5-chloro-8-hydroxy-6-methoxy-3-methyl-3,4-dihydroisochromen-1-one |
| Standard InChI | InChI=1S/C11H11ClO4/c1-5-3-6-9(11(14)16-5)7(13)4-8(15-2)10(6)12/h4-5,13H,3H2,1-2H3 |
| Standard InChI Key | WLUQQWRUOSZKGN-UHFFFAOYSA-N |
| Canonical SMILES | CC1CC2=C(C(=CC(=C2Cl)OC)O)C(=O)O1 |
Introduction
Chemical Identity and Structural Elucidation
Molecular Architecture
5-Chloro-6-methoxymellein belongs to the mellein family of isocoumarins, which are bicyclic compounds featuring a benzopyran-1-one backbone. The substitution pattern at positions 5 (chloro) and 6 (methoxy) distinguishes it from related derivatives. The SMILES notation delineates its structure, confirming the methoxy group at C-6 and chlorine at C-5 (Fig. 1) .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 242.66 g/mol | |
| CAS Number | 19314-93-3 | |
| Storage Conditions | -20°C | |
| Solubility | Soluble in organic solvents |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) are pivotal in confirming its structure. In a study by Inose et al. (2019), NMR (C6D6) revealed signals at δ 6.65 (s, H-7), δ 3.75 (s, OCH3), and δ 1.45 (d, J = 6.5 Hz, H-9), consistent with the methoxy and chlorinated aromatic system . NMR data further corroborated the carbonyl (δ 169.8) and quaternary carbons (δ 114.2 for C-5) . High-resolution ESI-TOF MS displayed a molecular ion peak at m/z 243.0421 [M+H], aligning with the theoretical mass .
Biosynthesis and Natural Occurrence
Fungal Sources
5-Chloro-6-methoxymellein is predominantly isolated from ascomycetous fungi. Periconia macrospinosa KT3863 yielded 250 mg of the compound, highlighting its abundance in this species . Similarly, Lachnum papyraceum produces chlorinated melleins under bromide-supplemented conditions, suggesting halogenase activity in its biosynthetic pathway .
Biosynthetic Pathway
The compound arises via the polyketide pathway, where a type I polyketide synthase (PKS) assembles the core structure. Chlorination likely occurs through a flavin-dependent halogenase, as observed in related fungal metabolites . Methoxylation at C-6 is postulated to involve O-methyltransferases, analogous to those in 6-methoxymellein biosynthesis .
Synthetic Approaches and Modifications
Natural Isolation
Chromatographic techniques are central to its isolation. Ethyl acetate extraction of fungal cultures, followed by silica gel chromatography and HPLC, yields pure 5-chloro-6-methoxymellein . For instance, Inose et al. (2019) employed LiChroSorb CN columns with cyclohexane-tert-butyl methyl ether gradients for purification .
Chemical Synthesis
While total synthesis remains unreported, analog synthesis offers insights. Stadler and Anke (1995) synthesized 4-chloro-6-methoxymellein via bromination of 6-hydroxymellein followed by methoxylation, a route potentially adaptable to the 5-chloro derivative . Challenges include regioselective chlorination and stereochemical control.
| Compound | MIC (μg/mL) | Target Organisms | Source |
|---|---|---|---|
| 4-Chloro-6-hydroxymellein | 0.8–5.3 | S. aureus, B. licheniformis | |
| 5-Chloro-6-methoxymellein | Not reported | N/A |
Therapeutic Applications
The methoxy group enhances metabolic stability, making 5-chloro-6-methoxymellein a candidate for drug development. Isocoumarins are explored for anticancer and anti-inflammatory effects, though specific studies on this derivative are pending .
Analytical and Industrial Applications
Quality Control
HPLC with UV detection (λ = 254 nm) is standard for purity assessment. Storage at -20°C ensures stability over three years, as recommended by suppliers .
Material Science
While unstudied for 5-chloro-6-methoxymellein, related melleins improve polymer matrices in electronics, suggesting potential cross-disciplinary applications .
Future Research Directions
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Mechanistic Studies: Elucidate its mode of action against β-lactamase enzymes.
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Synthetic Optimization: Develop regioselective chlorination methods.
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Clinical Trials: Assess pharmacokinetics and toxicity in model organisms.
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